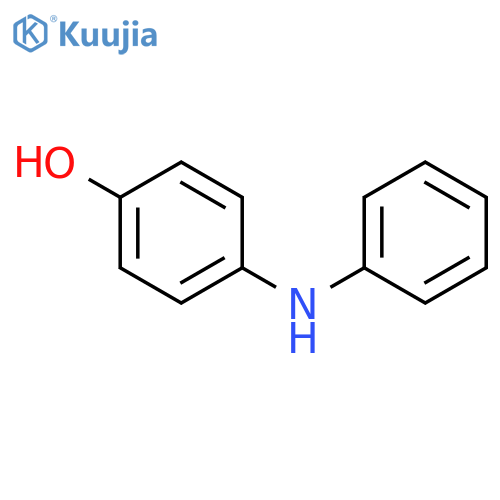Cas no 122-37-2 (4-Hydroxydiphenylamine)

4-Hydroxydiphenylamine structure
商品名:4-Hydroxydiphenylamine
4-Hydroxydiphenylamine 化学的及び物理的性質
名前と識別子
-
- 4-(Phenylamino)phenol
- 4-ANILINO-1-HYDROXYBENZENE
- 4-ANILINOPHENO
- 4-HYDROXYDIPHENYLAMINE
- 4-(N-PHENYLAMINO)PHENOL
- P-ANILINOPHENOL
- P-HYDROXYDIPHENYLAMINE
- 4-(phenylamino)-pheno
- 4-hydroxy-diphenylamin
- Diphenylamine, 4-hydroxy-
- N-Phenyl-p-aminophenol
- p-(Phenylamino)phenol
- p-anilino-pheno
- para-Hydroxydifenylamin
- Phenol, p-anilino-
- Phenol,4-(phenylamino)-
- Phenyl-p-aminophenol
- p-Hydroxydifenylamin
- p-Oxydiphenylamine
- VTI 1
- 4-anilinophenol
- 4-(phenylamino)-phenol
- PARA-ANILINOPHENOL
- 4-Oxydiphenylamine
- vti1
- Phenol, 4-(phenylamino)-
- 4-Phenylaminophenol
- p-Hydroxydifenylamin [Czech]
- 4-Hydroxy diphenylamine
- para-Hydroxydifenylamin [Czech]
- P-ANILINO-PHENOL
- 4-(phenylam
- NSC1543
- KG-0220
- 4-Hydroxy-N-phenylaniline
- IFLab1_000035
- BRN 0511942
- A0470
- AYK489T98N
- UNII-AYK489T98N
- W-108432
- NCGC00255497-01
- N-(4-hydroxyphenyl)aniline
- Tox21_301986
- InChI=1/C12H11NO/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13-14
- HMS1412B13
- DTXSID5037739
- Oprea1_025350
- NSC 1543
- AKOS000119655
- A804883
- Z104476020
- CHEMBL1885160
- IDI1_008254
- CS-0130524
- CAS-122-37-2
- EN300-19905
- NCGC00164228-01
- p-hydroxyldiphenylamine
- HYDROXYDIPHENYLAMINE, 4-
- EINECS 204-538-9
- AC-11457
- Q27274191
- DTXCID3017739
- AI3-16911
- 4-hydrox-phenylaniline
- AMINE,DIPHENYL,4-HYDROXY
- I10247
- 4-(Phenylamino)phenol, 9CI
- FT-0618711
- 4-hydroxy-diphenylamine
- NS00010738
- 4-hydroxy-N-phenyl-aniline
- NSC-1543
- SCHEMBL92754
- 122-37-2
- MFCD00020142
- WLN: QR DMR
- BBL034673
- HY-W088320
- . 4-(Phenylamino)phenol
- ALBB-033835
- STL417223
- 4-13-00-01052 (Beilstein Handbook Reference)
- 4-Hydroxydiphenylamine
-
- MDL: MFCD00020142
- インチ: 1S/C12H11NO/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13-14H
- InChIKey: JTTMYKSFKOOQLP-UHFFFAOYSA-N
- ほほえんだ: O([H])C1C([H])=C([H])C(=C([H])C=1[H])N([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
- BRN: 511942
計算された属性
- せいみつぶんしりょう: 185.08400
- どういたいしつりょう: 185.084
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 4
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 32.299
じっけんとくせい
- 色と性状: 一般的な製品は赤褐色の鋳型であり、精製製品はオレンジ色である
- 密度みつど: 1.0936 (rough estimate)
- ゆうかいてん: 70.0 to 78.0 deg-C
- ふってん: 165°C/2mmHg(lit.)
- フラッシュポイント: 209°C
- 屈折率: 1.5300 (estimate)
- PSA: 32.26000
- LogP: 3.20880
- ようかいせい: エタノール、エーテル、アセトン、トリクロロメタン、ベンゼンに溶けやすく、水、希アルカリ、無機酸に微溶解する。
4-Hydroxydiphenylamine セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H303-H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312
- 危険物輸送番号:UN2811
- 危険カテゴリコード: R 37/38:気道と皮膚に刺激性がある。
- セキュリティの説明: S26-S36/37/39-S36/39
- RTECS番号:SJ6950000
-
危険物標識:

- 危険レベル:6.1
- 危険レベル:6.1
- 包装グループ:III
- 包装等級:III
- リスク用語:R37/38; R41
- セキュリティ用語:6.1
- 包装カテゴリ:III
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature
- TSCA:Yes
4-Hydroxydiphenylamine 税関データ
- 税関コード:2922299090
- 税関データ:
中国税関コード:
2922299090概要:
2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
4-Hydroxydiphenylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H941750-10g |
4-Hydroxydiphenylamine |
122-37-2 | 10g |
$173.00 | 2023-05-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201164-25g |
4-Hydroxydiphenylamine |
122-37-2 | 98% | 25g |
¥339.00 | 2024-08-09 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0470-25G |
4-Hydroxydiphenylamine |
122-37-2 | >98.0%(T)(HPLC) | 25g |
¥250.00 | 2024-04-18 | |
| eNovation Chemicals LLC | D502633-100g |
4-(PhenylaMino)phenol |
122-37-2 | 97% | 100g |
$212 | 2024-05-24 | |
| Apollo Scientific | OR936320-25g |
4-Hydroxydiphenylamine |
122-37-2 | 0.98 | 25g |
£32.00 | 2025-02-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H849359-25g |
4-Hydroxydiphenylamine |
122-37-2 | 98% | 25g |
¥398.00 | 2022-01-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ER059-100g |
4-Hydroxydiphenylamine |
122-37-2 | 98.0%(LC&T) | 100g |
¥1271.0 | 2022-05-30 | |
| TRC | H941750-100g |
4-Hydroxydiphenylamine |
122-37-2 | 100g |
$861.00 | 2023-05-18 | ||
| abcr | AB136899-25 g |
4-Hydroxydiphenylamine, 95%; . |
122-37-2 | 95% | 25 g |
€69.40 | 2023-07-20 | |
| Enamine | EN300-19905-10.0g |
4-(phenylamino)phenol |
122-37-2 | 95.0% | 10.0g |
$45.0 | 2025-03-21 |
4-Hydroxydiphenylamine 関連文献
-
Vanya B. Kurteva,Lubomir A. Lubenov,Daniela V. Antonova RSC Adv. 2014 4 175
-
Christina K. Remucal,Matthew Ginder-Vogel Environ. Sci.: Processes Impacts 2014 16 1247
-
3. Benzoquinone imines. Part VII. The mechanism and kinetics of the reaction of p-benzoquinone di-imines with monohydric phenols and the ultraviolet, infrared, and nuclear magnetic resonance spectra of the resulting indoanilinesJohn F. Corbett J. Chem. Soc. B 1970 1418
122-37-2 (4-Hydroxydiphenylamine) 関連製品
- 150-75-4(4-(Methylamino)phenol)
- 14703-69-6(3-(Methylamino)phenol)
- 1752-24-5(4,4'-Iminodiphenol)
- 101-18-8(3-Hydroxydiphenylamine)
- 93-45-8(Phenol,4-(2-naphthalenylamino)-)
- 65461-91-8(3,3'-Dihydroxydiphenylamine)
- 619-60-3(4-(Dimethylamino)phenol)
- 25069-86-7(Phenol, 4-(diphenylamino)-)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 55290-64-7(Dimethipin)
推奨される供給者
Amadis Chemical Company Limited
(CAS:122-37-2)4-Hydroxydiphenylamine

清らかである:99%
はかる:500g
価格 ($):318.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:122-37-2)4-Hydroxydiphenylamine, ≥ 95.0%

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ